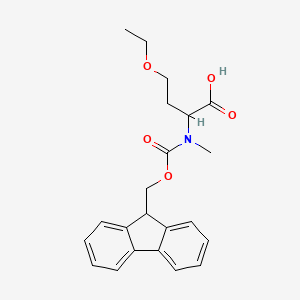

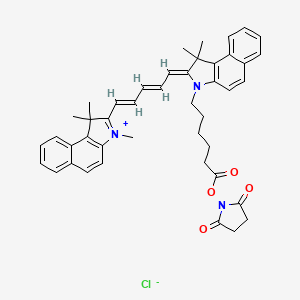

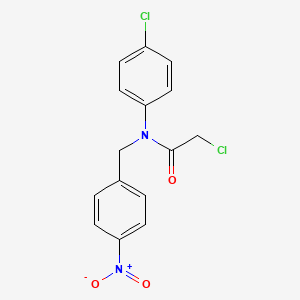

Cyanine5.5 NHS ester (chloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El éster de NHS de Cianina 5.5 (cloruro) es un colorante reactivo utilizado para etiquetar grupos amino en péptidos, proteínas y oligonucleótidos. Es un análogo del éster de NHS de Cy5.5 y emite en la región del rojo lejano al infrarrojo cercano, lo que lo hace ideal para las mediciones de fluorescencia donde la fluorescencia de fondo es una preocupación. Este compuesto es particularmente adecuado para experimentos de imagenología de infrarrojo cercano in vivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster de NHS de Cianina 5.5 (cloruro) se sintetiza activando el grupo carboxilo de la Cianina 5.5 con N-hidroxisuccinimida (NHS) en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC). La reacción generalmente ocurre en un solvente orgánico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) en condiciones suaves .

Métodos de producción industrial: La producción industrial del éster de NHS de Cianina 5.5 (cloruro) implica la síntesis a gran escala utilizando reactores automatizados para garantizar una calidad y un rendimiento consistentes. El proceso incluye pasos de purificación como la recristalización y la cromatografía para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster de NHS de Cianina 5.5 (cloruro) principalmente sufre reacciones de sustitución donde el éster de NHS reacciona con aminas primarias para formar enlaces amida estables. Esta reacción se ve facilitada por la presencia de co-solventes orgánicos como DMF o DMSO .

Reactivos y condiciones comunes:

Reactivos: N-hidroxisuccinimida (NHS), diciclohexilcarbodiimida (DCC), DMF, DMSO.

Condiciones: Temperaturas suaves, generalmente temperatura ambiente, y atmósfera inerte para evitar la oxidación.

Productos principales: El producto principal formado a partir de la reacción del éster de NHS de Cianina 5.5 (cloruro) con aminas primarias es un enlace amida estable, lo que da como resultado el péptido, la proteína o el oligonucleótido etiquetado .

Aplicaciones Científicas De Investigación

El éster de NHS de Cianina 5.5 (cloruro) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado para etiquetar y rastrear reacciones químicas que involucran péptidos y proteínas.

Biología: Empleado en microscopía de fluorescencia y citometría de flujo para la imagenología y el seguimiento de células.

Medicina: Utilizado en la imagenología de diagnóstico y los sistemas de administración de fármacos dirigidos.

Industria: Aplicado en el desarrollo de biosensores y otras herramientas analíticas

Mecanismo De Acción

El éster de NHS de Cianina 5.5 (cloruro) ejerce sus efectos formando enlaces amida estables con las aminas primarias presentes en los péptidos, las proteínas y los oligonucleótidos. La emisión del colorante en el rojo lejano al infrarrojo cercano permite una penetración profunda en los tejidos y una baja fluorescencia de fondo, lo que lo hace ideal para la imagenología in vivo . Los objetivos moleculares incluyen grupos amino en moléculas biológicas, y las vías involucradas son principalmente las relacionadas con la emisión de fluorescencia y la detección .

Compuestos similares:

Éster de NHS de Cianina 5: Otro colorante reactivo utilizado para etiquetar grupos amino, pero con propiedades espectrales ligeramente diferentes.

Éster de NHS de Cy5.5: Un análogo del éster de NHS de Cianina 5.5, utilizado para aplicaciones similares pero puede diferir en solubilidad y reactividad.

Éster de NHS de Sulfo-Cianina 5: Una variante soluble en agua que no requiere co-solventes orgánicos

Singularidad: El éster de NHS de Cianina 5.5 (cloruro) es único debido a su emisión del rojo lejano al infrarrojo cercano, que proporciona una penetración más profunda en los tejidos y una menor fluorescencia de fondo en comparación con otros colorantes. Esto lo hace particularmente valioso para aplicaciones de imagenología in vivo .

Comparación Con Compuestos Similares

Cyanine5 NHS ester: Another reactive dye used for labeling amino groups, but with slightly different spectral properties.

Cy5.5 NHS ester: An analog of Cyanine5.5 NHS ester, used for similar applications but may differ in solubility and reactivity.

Sulfo-Cyanine5 NHS ester: A water-soluble variant that does not require organic co-solvents

Uniqueness: Cyanine5.5 NHS ester (chloride) is unique due to its far-red to near-infrared emission, which provides deeper tissue penetration and lower background fluorescence compared to other dyes. This makes it particularly valuable for in vivo imaging applications .

Propiedades

Fórmula molecular |

C44H46ClN3O4 |

|---|---|

Peso molecular |

716.3 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride |

InChI |

InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 |

Clave InChI |

SWLMDNMICOSZPR-UHFFFAOYSA-M |

SMILES isomérico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

SMILES canónico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

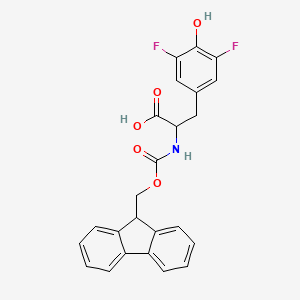

![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)

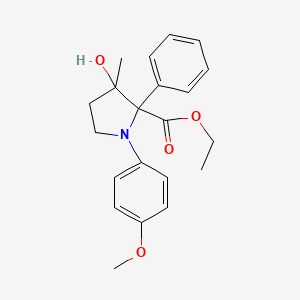

![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)

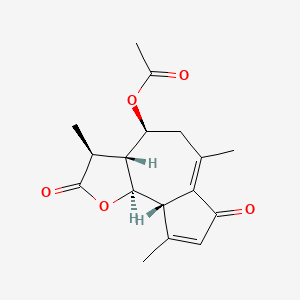

![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)